4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dichlorophenyl)butanamide
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Overview
Description
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dichlorophenyl)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dichlorophenyl)butanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
Chlorination: The nitrated pyrazole is chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Coupling with butanamide: The chlorinated pyrazole is then coupled with 2,5-dichlorophenylbutanamide under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Studies on its potential antimicrobial properties.
Medicine
Drug Development: Exploration of its potential as a lead compound for the development of new drugs targeting specific diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dichlorophenyl)butanamide would depend on its specific application. For example, if used as an enzyme inhibitor, it would likely bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
4-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(2,5-dichlorophenyl)butanamide: Lacks the nitro group, which may affect its biological activity.
4-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dichlorophenyl)butanamide: Similar structure but with different substitution patterns on the pyrazole ring.
Uniqueness
The presence of both the nitro and chloro groups on the pyrazole ring, along with the dichlorophenylbutanamide moiety, gives 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dichlorophenyl)butanamide unique chemical and biological properties that may not be present in similar compounds.
Properties
Molecular Formula |
C14H13Cl3N4O3 |
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Molecular Weight |
391.6 g/mol |
IUPAC Name |
4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(2,5-dichlorophenyl)butanamide |
InChI |
InChI=1S/C14H13Cl3N4O3/c1-8-13(17)14(21(23)24)19-20(8)6-2-3-12(22)18-11-7-9(15)4-5-10(11)16/h4-5,7H,2-3,6H2,1H3,(H,18,22) |
InChI Key |
CKQVGLGENSLYBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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